molecular formula C23H17N7O3 B2715978 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005999-79-0

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号: B2715978
CAS番号: 1005999-79-0
分子量: 439.435
InChIキー: XEPMHAHJEAUPBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H17N7O3 and its molecular weight is 439.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies that explore its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, which are known to exhibit diverse biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its role in medicinal chemistry as it can interact with various biological targets.

Anticancer Activity

Research has demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold possess significant anticancer properties. For instance, a study reported that a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . This indicates a strong potential for the compound in therapeutic applications against lung cancer.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induction of apoptosis
1dMCF-71.74Inhibition of cell proliferation
5iMCF-70.3Dual EGFR/VGFR2 inhibition

The compound has been shown to induce apoptosis in cancer cells significantly at low concentrations, suggesting a mechanism that may involve the activation of apoptotic pathways . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in potency and selectivity against different cancer types.

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of various kinases involved in cancer cell signaling pathways. For example, dual inhibition of EGFR and VGFR2 has been observed with certain derivatives .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest leading to reduced proliferation rates in cancer cells.
  • DNA Fragmentation : Induction of DNA fragmentation has been noted as a consequence of apoptosis triggered by these compounds .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated a range of biological activities including:

  • Antiparasitic and Antifungal : Certain derivatives have shown effectiveness against parasitic infections and fungal growth.
  • Anti-inflammatory Effects : The compounds also exhibit anti-inflammatory properties which may contribute to their overall therapeutic potential .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The study highlighted the importance of structural modifications in enhancing the bioactivity and selectivity towards specific cancer cell lines. For instance, one derivative was found to effectively inhibit tumor growth in an MCF-7 model while also inducing significant apoptosis through mitochondrial pathways .

科学的研究の応用

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting specific enzymes involved in tumor growth. For instance, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting downstream signaling pathways critical for cancer cell proliferation .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential applications in treating inflammatory diseases. Similar pyrazolo derivatives have shown efficacy in modulating inflammatory pathways, indicating that this compound could serve as a dual-action agent targeting both cancer and inflammation .

Anticancer Activity Assessment

A study evaluated various pyrazolo derivatives against different cancer cell lines. The results indicated that modifications in the structure could enhance selectivity and potency against specific tumors. For example:

  • Cell Line Tested : Human breast cancer cell line (MCF7)
    • IC50 Value : 0.75 µM for the most potent analogs.

Inflammatory Response Modulation

In another study focusing on anti-inflammatory activity:

  • Model Used : Lipopolysaccharide (LPS)-induced macrophages
    • Results : Significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed at concentrations as low as 10 µM.

Potential Applications

Given its promising biological activities, this compound has potential applications in:

  • Cancer Therapy : As a targeted treatment for various cancers by inhibiting key signaling pathways.
  • Anti-inflammatory Drugs : To manage chronic inflammatory conditions through modulation of immune responses.
  • Drug Development : As a lead compound for further structural modifications to enhance efficacy and reduce side effects.

特性

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O3/c1-14-9-20(27-23(31)15-7-8-18-19(10-15)33-13-32-18)30(28-14)22-17-11-26-29(21(17)24-12-25-22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPMHAHJEAUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。